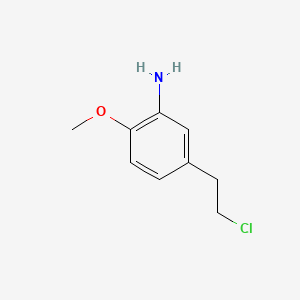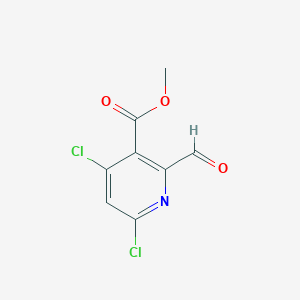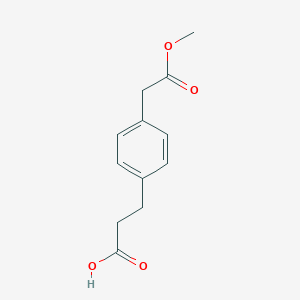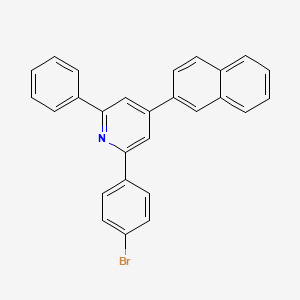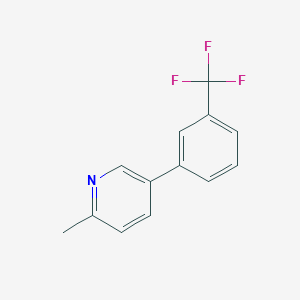
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylphenyl group at the 5-position. This compound is part of the organofluorine chemistry family, where the incorporation of fluorine atoms significantly alters the chemical and physical properties of the molecule.
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: The synthesis can start with 2-methylpyridine, which undergoes bromination at the 5-position. The resulting 2-methyl-5-bromopyridine is then subjected to a nucleophilic substitution reaction with a trifluoromethylphenyl group.
Cross-Coupling Reactions: Another method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 2-methylpyridine-5-boronic acid and a trifluoromethylphenyl halide.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Various oxidized derivatives, such as carboxylic acids or ketones
Reduction: Reduced forms of the compound, potentially leading to different functional groups
Substitution: Derivatives with different substituents replacing the trifluoromethyl group
Applications De Recherche Scientifique
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact pathways and targets depend on the context of its application, whether in drug development or material science.
Comparaison Avec Des Composés Similaires
2-Methyl-5-(trifluoromethyl)benzoic acid
2-Methyl-5-(trifluoromethyl)pyridine
2-Methyl-5-(trifluoromethyl)aniline
Uniqueness: 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine stands out due to its specific structural features, which confer unique chemical and physical properties compared to its analogs
This compound's versatility and unique properties make it a valuable asset in various fields of scientific research and industrial applications. Its continued study and development hold promise for future advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C13H10F3N |
|---|---|
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
2-methyl-5-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-5-6-11(8-17-9)10-3-2-4-12(7-10)13(14,15)16/h2-8H,1H3 |
Clé InChI |
GZPRWGAUTMEBQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



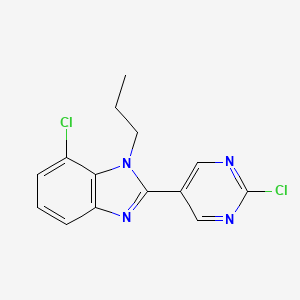
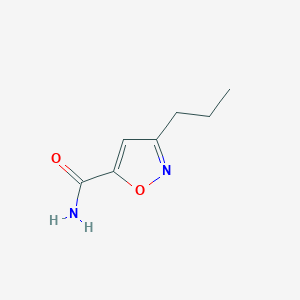
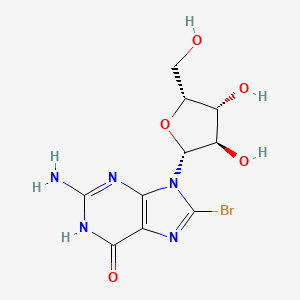
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
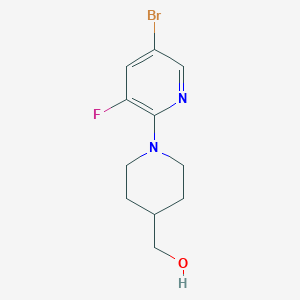


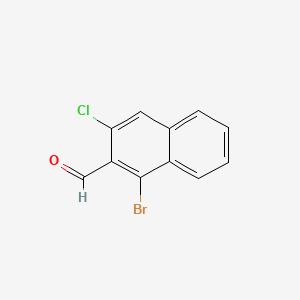
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
